

Spectroscopic and Analytical Characterization of Benzothiazol-2-ylmethyl-methyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzothiazol-2-ylmethyl-methyl-amine

Cat. No.: B106137

[Get Quote](#)

Introduction

Benzothiazol-2-ylmethyl-methyl-amine, also known as N-(1,3-Benzothiazol-2-ylmethyl)-N-methylamine (CAS No: 17681-30-0), is a heterocyclic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its molecular structure is fundamental for its application and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for the elucidation and confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Benzothiazol-2-ylmethyl-methyl-amine**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related structural analogues: 2-Aminobenzothiazole and 2-Methylbenzothiazole. This comparative approach allows for a reasoned prediction of the spectral characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for each spectroscopic technique are provided to aid researchers in acquiring data for this and similar compounds.

Predicted Spectroscopic Profile of Benzothiazol-2-ylmethyl-methyl-amine

Based on the analysis of its structural analogues, the following spectroscopic features are predicted for **Benzothiazol-2-ylmethyl-methyl-amine**:

- ^1H NMR: The spectrum is expected to show signals for the four aromatic protons on the benzothiazole ring, typically in the range of 7.0-8.1 ppm. A singlet corresponding to the methylene protons (-CH₂-) would likely appear around 4.0-5.0 ppm. A singlet for the methyl group protons (-NCH₃) is anticipated in the upfield region, around 2.0-3.0 ppm.
- ^{13}C NMR: The spectrum will feature signals for the nine distinct carbon atoms. The carbon of the C=N group within the thiazole ring is expected at a significant downfield shift, likely above 160 ppm. Aromatic carbons will resonate in the 110-155 ppm range. The methylene carbon (-CH₂-) and the methyl carbon (-NCH₃) will appear in the upfield region.
- IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and the alkyl groups (~2850-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
- Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (178.26 g/mol). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the methylene group and the benzothiazole ring.

Spectroscopic Data of Structural Analogues

The following tables summarize the experimental spectroscopic data for 2-Aminobenzothiazole and 2-Methylbenzothiazole, which serve as a basis for predicting the spectrum of **Benzothiazol-2-ylmethyl-methyl-amine**.

Analogue 1: 2-Aminobenzothiazole

Table 1: NMR Spectroscopic Data for 2-Aminobenzothiazole

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	~7.85	Broad Singlet	-NH₂ (2H)
	~7.65	Doublet	Aromatic Proton
	~7.41	Doublet	Aromatic Proton
	~6.91	Triplet	Aromatic Proton
^{13}C	~167.6	-	C2 (C-NH ₂)
	~151.3	-	C7a (Quaternary)
	~132.1	-	Quaternary Carbon
	~129.2	-	Aromatic CH
	~122.5	-	Aromatic CH
	~121.0	-	Aromatic CH
	~110.9	-	Aromatic CH

Solvent: DMSO-d₆[1]

Table 2: IR and MS Data for 2-Aminobenzothiazole

Technique	Key Peaks / Values	Interpretation
IR (cm ⁻¹)	3310, 3027, 1660, 1634, 1572	N-H stretch, Aromatic C-H stretch, C=O (amide from synthesis), C=N stretch, C=C stretch

| MS (m/z) | 226 (M⁺), 191, 149, 134 | Molecular ion (for chloroacetyl derivative), fragmentation peaks |

Analogue 2: 2-Methylbenzothiazole

Table 3: NMR Spectroscopic Data for 2-Methylbenzothiazole

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	7.93	Doublet	Aromatic Proton
	7.77	Doublet	Aromatic Proton
	7.40	Triplet	Aromatic Proton
	7.32	Triplet	Aromatic Proton
	2.79	Singlet	$-\text{CH}_3$ (3H)
^{13}C	~167	-	C2 (C- CH_3)
	~153	-	C7a (Quaternary)
	~135	-	C3a (Quaternary)
	~126	-	Aromatic CH
	~125	-	Aromatic CH
	~122	-	Aromatic CH
	~121	-	Aromatic CH
	~20	-	$-\text{CH}_3$

Solvent: CDCl_3 ^[2]

Table 4: IR and MS Data for 2-Methylbenzothiazole

Technique	Key Peaks / Values	Interpretation
IR (cm^{-1})	3060, 2920, 1595, 1475, 1430	Aromatic C-H stretch, Aliphatic C-H stretch, C=N stretch, C=C stretch

| MS (m/z) | 149 (M^+), 148, 108, 69 | Molecular ion, loss of H, further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:[3][4]

- Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[4]
- Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[3]
- Data Acquisition: For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

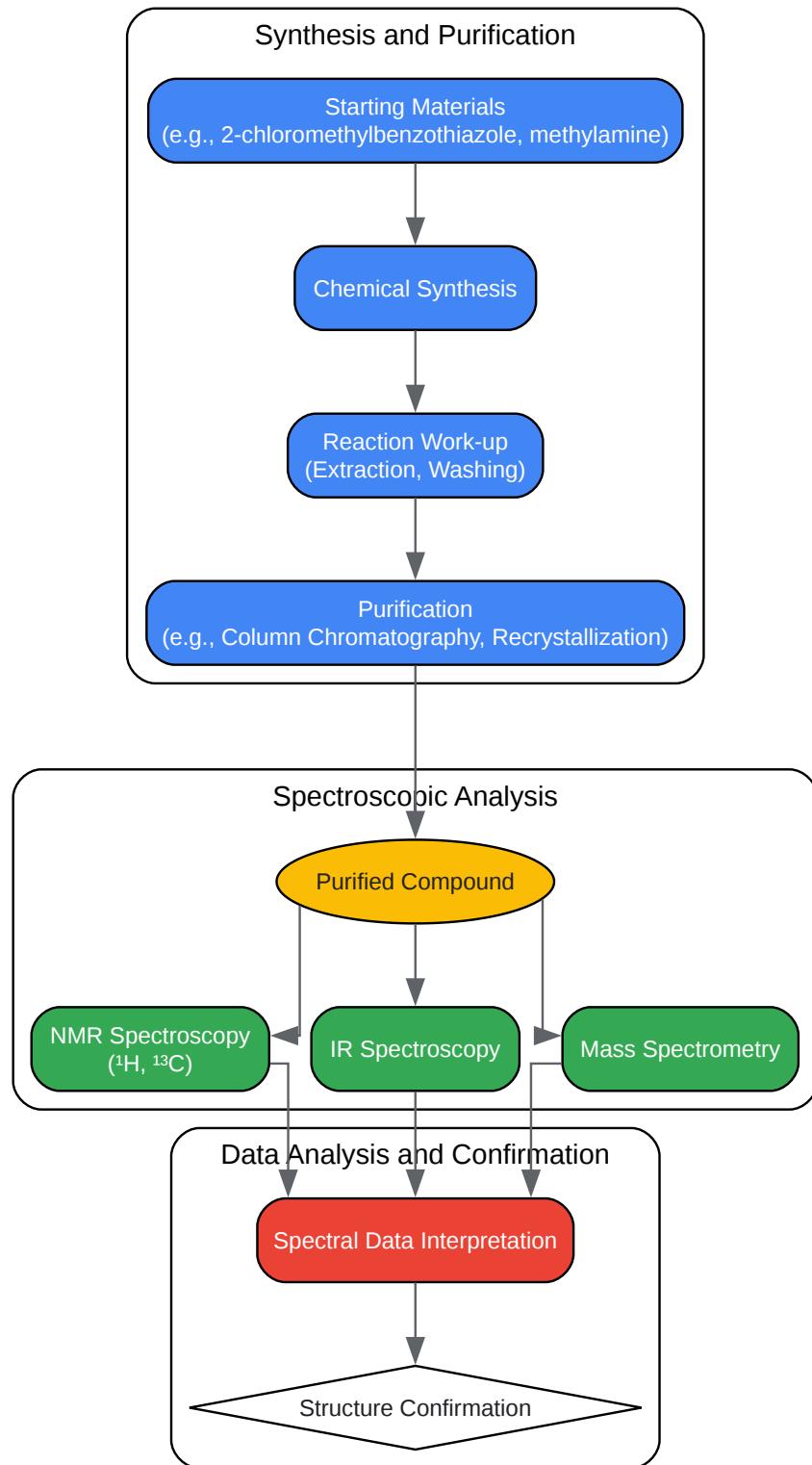
Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid benzothiazole derivative is as follows:

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Another method is the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[6]
- Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first to subtract atmospheric and instrumental interferences.

- Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded, typically over a range of 4000–400 cm^{-1} .[\[3\]](#)

Mass Spectrometry (MS)


A general procedure for acquiring a mass spectrum using Electron Ionization (EI) is as follows: [\[7\]](#)[\[8\]](#)

- Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in the ion source.[\[7\]](#)
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M^+) and various fragment ions.[\[8\]](#)[\[9\]](#)
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel benzothiazole derivative like **Benzothiazol-2-ylmethyl-methyl-amine**.

Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Methylbenzothiazole(120-75-2) 1H NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of Benzothiazol-2-ylmethyl-methyl-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106137#benzothiazol-2-ylmethyl-methyl-amine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com